molecular formula C18H20N2O7S2 B7571753 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid

5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid

カタログ番号 B7571753
分子量: 440.5 g/mol
InChIキー: REIWTAFFIGGEMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid, also known as CS-3150, is a novel selective aldosterone synthase inhibitor that has been developed for the treatment of hypertension and heart failure. CS-3150 has been shown to be effective in reducing blood pressure and improving cardiac function in preclinical and clinical studies.

作用機序

5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid works by inhibiting the enzyme aldosterone synthase, which is responsible for the production of aldosterone, a hormone that regulates blood pressure and electrolyte balance. By inhibiting aldosterone synthase, 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid reduces the production of aldosterone, leading to a decrease in blood pressure and improved cardiac function.
Biochemical and Physiological Effects:
5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been shown to have several biochemical and physiological effects, including a reduction in plasma aldosterone levels, an increase in plasma renin levels, and a decrease in blood pressure. 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has also been shown to improve cardiac function, including left ventricular ejection fraction and cardiac output.

実験室実験の利点と制限

5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has several advantages for lab experiments, including its high selectivity for aldosterone synthase inhibition and its minimal effects on other steroidogenic enzymes. However, 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has some limitations, including its relatively short half-life and its potential for off-target effects at higher doses.

将来の方向性

There are several future directions for research on 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid, including further studies on its long-term safety and efficacy, its potential for combination therapy with other antihypertensive drugs, and its potential for use in other cardiovascular diseases. Additionally, further studies on the mechanism of action of 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid and its effects on other physiological systems may provide insights into its potential for use in other therapeutic areas.

合成法

The synthesis of 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid involves several steps, including the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(cyclopropylsulfamoyl)aniline to form the intermediate. The intermediate is then reacted with sulfuryl chloride to form the final product, 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid.

科学的研究の応用

5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been extensively studied in preclinical and clinical studies for its efficacy in reducing blood pressure and improving cardiac function. In preclinical studies, 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been shown to be highly selective for aldosterone synthase inhibition, with minimal effects on other steroidogenic enzymes. In clinical studies, 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been shown to be effective in reducing blood pressure in patients with hypertension and improving cardiac function in patients with heart failure.

特性

IUPAC Name

5-[[4-(cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7S2/c1-2-27-17-10-9-15(11-16(17)18(21)22)29(25,26)20-13-5-7-14(8-6-13)28(23,24)19-12-3-4-12/h5-12,19-20H,2-4H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIWTAFFIGGEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。